Regioisomeric Identity: Positional Differentiation from 1-(4-methylphenyl)-3-(4-chlorophenyl) Isomer (CAS 901006-33-5)
The target compound (CAS 901245-60-1) and its closest positional isomer (CAS 901006-33-5) share identical molecular formula (C₂₃H₁₆ClN₃) and molecular weight (369.85 g/mol) but differ in the location of the 4-chlorophenyl and 4-methylphenyl groups relative to the pyrazolo[4,3-c]quinoline core . In the target compound, the 4-chlorophenyl group is attached at N1 and the 4-methylphenyl group at C3, whereas in the positional isomer this arrangement is reversed. This regioisomeric distinction is non-trivial: literature on related pyrazolo[4,3-c]quinoline scaffolds demonstrates that N1-aryl vs. C3-aryl substitution profoundly affects receptor binding orientation. For instance, in the 2-arylpyrazolo[4,3-c]quinolin-4-one series, moving an aryl substituent from the N2 to the C3 position alters A₃ adenosine receptor affinity by over one order of magnitude [1].
| Evidence Dimension | Molecular identity / regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-60-1) |
| Comparator Or Baseline | 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901006-33-5) |
| Quantified Difference | Positional isomerism: N1-(4-Cl-Ph) / C3-(4-Me-Ph) vs. N1-(4-Me-Ph) / C3-(4-Cl-Ph). Quantitative biological differentiation data are not yet available in the public domain for this specific pair; class-level SAR precedent indicates regioisomeric substitution can alter target affinity by >10-fold [1]. |
| Conditions | Structural comparison based on CAS registry and published pyrazolo[4,3-c]quinoline SAR literature |
Why This Matters
Procurement of the correct regioisomer is essential because even isomeric compounds with identical molecular formula and weight can exhibit divergent biological activity profiles, and substitution for the wrong isomer invalidates SAR hypotheses and screening results.
- [1] Baraldi, P. G. et al. (2005) 'New 2-arylpyrazolo[4,3-c]quinoline derivatives as potent and selective human A₃ adenosine receptor antagonists', Journal of Medicinal Chemistry, 48(15), pp. 5001–5008. doi:10.1021/jm050167n. View Source
